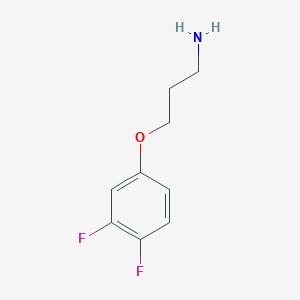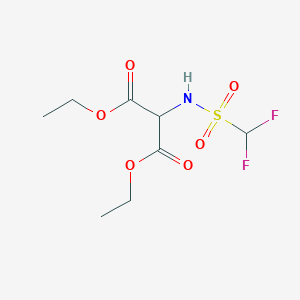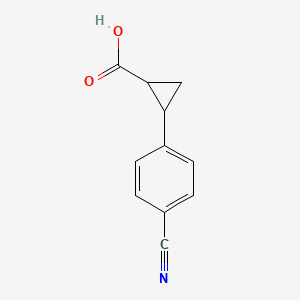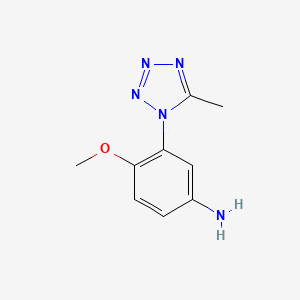![molecular formula C18H14N2O4 B1452274 4-[2-(3-メトキシフェノキシ)ピリミジン-5-イル]安息香酸 CAS No. 1170248-52-8](/img/structure/B1452274.png)
4-[2-(3-メトキシフェノキシ)ピリミジン-5-イル]安息香酸
説明
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is a useful research compound. Its molecular formula is C18H14N2O4 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学: 抗ウイルス薬
この化合物は、新規抗ウイルス薬の開発の可能性を探求されてきました。研究者は、市販薬であるペメトレキセドのグルタミン酸部分を様々なアミンで置換することで誘導体を合成しました。 これらの誘導体は、ペメトレキセドに比べてニューカッスル病ウイルスに対してより高い抗ウイルス活性を示しました .
有機合成: プロト脱ホウ素化
有機合成において、この化合物は、ピナコールボロン酸エステルのプロト脱ホウ素化に関与する可能性があります。 このプロセスは、アルケンの正式な逆マルコフニコフ型ヒドロメチル化にとって重要であり、これは複雑な有機分子の合成において貴重な変換です .
薬理学: 酵素阻害
この化合物に存在するピリミジニル部分は、ピロロ[2,3-d]ピリミジンと構造的に類似しており、これは酵素阻害を含む生物活性で知られています。 これは、新しい薬理学的阻害剤の開発のための候補となります .
生化学: 代謝物の合成
生化学において、この化合物は、ペメトレキセドなどの薬物の代謝物の調製に使用されます。 代謝物の合成におけるその役割を理解することは、より良い治療薬の開発に役立ちます .
分子生物学: ヌクレオシド修飾
この化合物の構造は、ヌクレオシド系抗生物質の修飾に潜在的な応用があることを示唆しており、これは、より強力な新しい抗ウイルス薬の開発につながる可能性があります .
分析化学: 分析技術
この化合物の合成誘導体は、NMR、LCMS、FT-IRなどの技術を使用して特徴付けられます。 これは、新しい物質を同定および理解するための分析化学におけるこの化合物の有用性を示しています .
有機化学: 鈴木・宮浦カップリング
この化合物のボロン酸エステル誘導体は、鈴木・宮浦カップリング反応に使用することができ、これは、有機化合物をクロスカップリングしてビアリール系を形成する上で重要です .
作用機序
Target of Action
Similar compounds have been shown to exhibit antiviral activity, suggesting that this compound may also target viral proteins or enzymes .
Mode of Action
Compounds with similar structures have been shown to inhibit viral replication, suggesting that this compound may interact with its targets to prevent the replication of viruses .
Biochemical Pathways
It can be inferred that the compound may interfere with the viral replication pathway, given its potential antiviral activity .
Result of Action
Based on the potential antiviral activity of similar compounds, it can be inferred that this compound may inhibit viral replication, thereby preventing the spread of the virus within the host organism .
生化学分析
Biochemical Properties
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission and other related processes.
Additionally, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid has been found to interact with various proteins involved in oxidative stress responses. This compound can modulate the activity of proteins such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage within cells . By influencing these proteins, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can help regulate the levels of reactive oxygen species and maintain cellular homeostasis.
Cellular Effects
The effects of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid on cellular processes are diverse and depend on the type of cells being studied. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving acetylcholine and its receptors . By inhibiting acetylcholinesterase, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can enhance cholinergic signaling, which may have implications for neurodegenerative diseases such as Alzheimer’s disease.
In addition to its effects on neuronal cells, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can also impact gene expression and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in the levels of antioxidant enzymes and other protective proteins . Furthermore, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can influence metabolic pathways by affecting the activity of key enzymes, thereby altering the flux of metabolites and overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to the active site of acetylcholinesterase, leading to the inhibition of the enzyme’s activity . This binding interaction is facilitated by the specific structural features of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid, which allow it to fit into the enzyme’s active site and block the hydrolysis of acetylcholine.
In addition to enzyme inhibition, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can also exert its effects through modulation of gene expression. This compound has been shown to influence the transcriptional activity of genes involved in oxidative stress responses, leading to changes in the levels of antioxidant enzymes and other protective proteins . By regulating gene expression, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can help maintain cellular homeostasis and protect cells from oxidative damage.
Temporal Effects in Laboratory Settings
The temporal effects of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid, resulting in the formation of degradation products that may have different biochemical properties.
Long-term studies in cell cultures have demonstrated that 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are generally consistent over time, indicating that the compound can maintain its activity and influence cellular processes for extended periods.
Dosage Effects in Animal Models
The effects of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance cholinergic signaling and improve cognitive function in animal models of neurodegenerative diseases . Higher doses can lead to toxic effects, including neurotoxicity and oxidative stress . These adverse effects are likely due to the over-inhibition of acetylcholinesterase and the subsequent accumulation of acetylcholine, which can disrupt normal neuronal function.
Threshold effects have also been observed, with certain dosages required to achieve significant biochemical and cellular effects . These findings highlight the importance of optimizing the dosage of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid to achieve the desired therapeutic outcomes while minimizing potential toxic effects.
Metabolic Pathways
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is involved in several metabolic pathways, primarily those related to oxidative stress responses and neurotransmitter metabolism . This compound interacts with enzymes such as acetylcholinesterase and superoxide dismutase, influencing their activity and modulating the levels of reactive oxygen species and neurotransmitters within cells . By affecting these metabolic pathways, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can help regulate cellular homeostasis and protect cells from oxidative damage.
Transport and Distribution
The transport and distribution of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments. Studies have shown that 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
The localization of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid within cells is influenced by its interactions with binding proteins and other biomolecules . These interactions can affect the compound’s distribution and accumulation, ultimately determining its cellular activity and function.
Subcellular Localization
The subcellular localization of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is primarily within the cytoplasm and nucleus . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific functional groups on 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can facilitate its transport to the nucleus, where it can interact with transcription factors and other nuclear proteins .
The activity and function of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid are influenced by its subcellular localization. By being localized to the nucleus, this compound can directly modulate gene expression and influence cellular processes such as DNA repair and replication . In the cytoplasm, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can interact with enzymes and other proteins involved in metabolic pathways, further contributing to its biochemical effects.
特性
IUPAC Name |
4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-15-3-2-4-16(9-15)24-18-19-10-14(11-20-18)12-5-7-13(8-6-12)17(21)22/h2-11H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOQCPCHFWOQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)
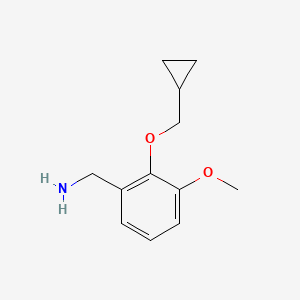
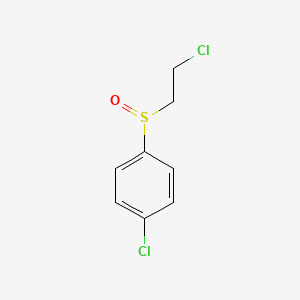
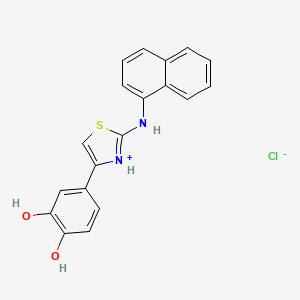
![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)
